

Fenebrutinib selectivity kinase profiling comparison

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Compound Focus: Fenebrutinib

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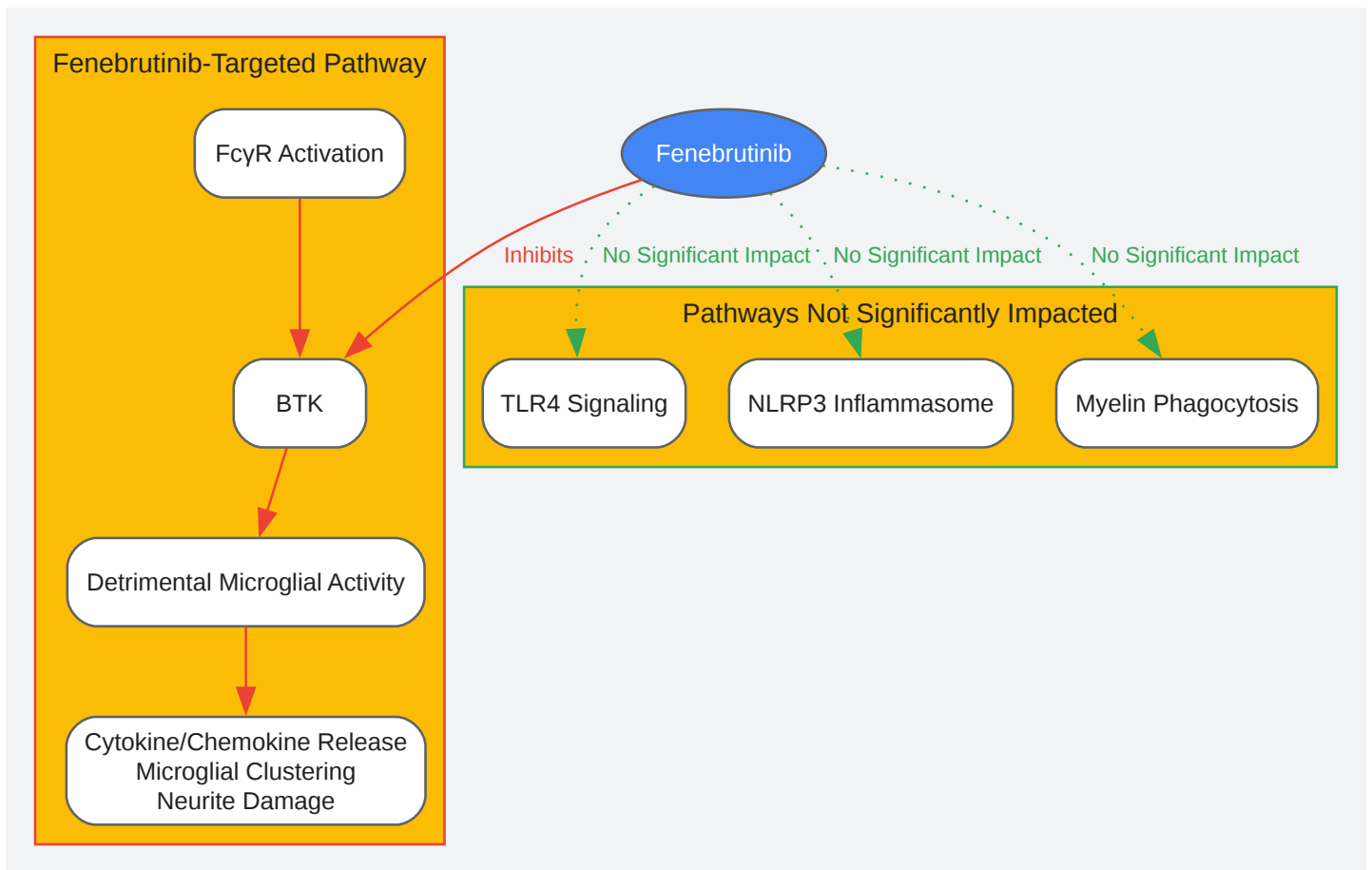
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Fenebrutinib Kinase Selectivity & Properties

Property	Description	Supporting Data / Context
BTK Selectivity	130 times more selective for BTK vs. other kinases [1] [2] [3].	Preclinical data indicating high specificity, potentially limiting off-target effects [4] [5].
Binding Mode	Non-covalent and reversible [1] [4] [2].	Unlike covalent inhibitors (e.g., ibrutinib); allows it to bind orthogonally in a unique pocket [4].
CNS Penetration	Brain-penetrant / crosses the blood-brain barrier [1] [6] [5].	Allows the drug to target chronic inflammation inside the central nervous system (CNS).
Cellular Targeting	Dual inhibitor of both B-cell and microglia activation [1] [2] [5].	Targets acute inflammation (B-cells) and chronic CNS damage (microglia).

To help illustrate its unique mechanism, particularly its action within the central nervous system, the following diagram shows the signaling pathways **fenebrutinib** modulates in human microglia.

Fenebrutinib Mechanism in Human Microglia



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This diagram is based on a 2024 study in the *Journal of Neuroinflammation*, which provides specific experimental evidence on **fenebrutinib**'s effect on human microglial signaling pathways [6].

Experimental Evidence & Clinical Relevance

The distinct selectivity and binding profile of **fenebrutinib** is supported by several experimental findings and is reflected in its clinical performance:

- **Functional Selectivity in Whole Blood Assays:** **Fenebrutinib** demonstrated potent inhibition of B-cell and myeloid (innate immune) cell activation in human whole blood assays, with reported half-maximal inhibitory concentrations (IC₅₀) of 31 nM and 8 nM, respectively [4].
- **Target Engagement in the CNS:** A Phase II clinical trial (FENopta) included an optional sub-study that confirmed **fenebrutinib** is CNS-penetrant. Analysis of cerebrospinal fluid (CSF) showed the presence of **fenebrutinib** and a reduction in a key biomarker of nerve cell damage (neurofilament

light chain - NfL), providing direct evidence of target engagement within the central nervous system [5] [3].

- **Clinical Correlation:** The dual mechanism of action is hypothesized to contribute to the positive clinical outcomes observed in Phase III trials, where **fenebrutinib** significantly reduced relapses in relapsing MS and slowed disability progression in primary progressive MS (PPMS) to a degree that was at least as effective as the active comparator, ocrelizumab [1] [2].

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